molecular formula C10H16Cl2N2 B2922194 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-77-8

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2922194
CAS No.: 13311-77-8
M. Wt: 235.15
InChI Key: YTDRKQURKMDGAB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C10H14N2 It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 2 and 3 positions and a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired tetrahydroquinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce fully saturated tetrahydroquinoxaline compounds.

Scientific Research Applications

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with various molecular targets. For instance, it has been identified as a selective inhibitor of AMP deaminase 2 (AMPD2), an enzyme involved in energy homeostasis and immuno-oncology . The compound induces allosteric modulation, causing conformational changes in the enzyme that prevent AMP from binding, thereby inhibiting its activity.

Comparison with Similar Compounds

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl groups at positions 2 and 3, resulting in different chemical properties and reactivity.

    2-Methyl-1,2,3,4-tetrahydroquinoxaline: Contains only one methyl group, leading to variations in its chemical behavior.

    2,3-Dimethylhydroquinone: Although structurally similar, it has different functional groups and reactivity patterns.

Properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHQZSBOQTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998604
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7739-04-0, 13311-77-8
Record name NSC114128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114128
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13311-77-8
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